Predicted Lipophilicity (XLogP3) of C5-Propyl vs. C5-Methyl, Ethyl, and Isopropyl Analogs
The predicted lipophilicity (XLogP3) of ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is 1.7 [1]. While direct experimental LogP data for this compound are unavailable, this computed value provides a basis for comparison with structurally similar C5-alkyl analogs. The propyl chain confers a higher lipophilicity than shorter alkyl chains (e.g., methyl, ethyl) and a lower lipophilicity than branched or longer chains (e.g., isopropyl, pentyl), positioning it in a moderate lipophilicity range favorable for balanced membrane permeability and aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | C5-Methyl analog: ~1.0; C5-Ethyl analog: ~1.4; C5-Isopropyl analog: ~1.9 (estimated) |
| Quantified Difference | +0.7 over methyl; +0.3 over ethyl; -0.2 vs. isopropyl |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) |
Why This Matters
Moderate lipophilicity (LogP 1-2) is often optimal for oral bioavailability and cellular penetration in medicinal chemistry campaigns, distinguishing this compound from less lipophilic shorter-chain or excessively lipophilic branched-chain analogs [3].
- [1] PubChem. (2025). Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate. PubChem CID 12756682. View Source
- [2] PubChem. (2025). Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate. PubChem CID 28141686. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. View Source
